

R 1485 Dihydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1150229

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For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride is a selective and high-affinity antagonist for the serotonin 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of **R 1485 dihydrochloride** and related 5-HT6 receptor antagonists. Due to the limited publicly available data for **R 1485 dihydrochloride** specifically, this guide combines known information about this compound with general knowledge of the pharmacodynamics of 5-HT6 antagonists and detailed protocols for key experimental assays used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

R 1485 dihydrochloride, chemically known as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a potent and selective antagonist of the 5-HT6 receptor.^[1] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor has been shown to modulate the release of several neurotransmitters, including acetylcholine and glutamate, which are crucial

for cognitive processes. This has positioned 5-HT6 receptor antagonists as a promising therapeutic class for improving cognitive function.

While **R 1485 dihydrochloride** has been noted for its high affinity and brain penetrance, it has been withdrawn from commercial sale for reasons not publicly disclosed.^[1] Consequently, detailed pharmacokinetic and pharmacodynamic data for this specific compound are scarce in the public domain. This guide aims to collate the available information on **R 1485 dihydrochloride** and supplement it with broader knowledge of the pharmacology of 5-HT6 antagonists to provide a useful reference for the scientific community.

Pharmacodynamics

Mechanism of Action

R 1485 dihydrochloride is a selective antagonist of the 5-HT6 receptor. Its primary pharmacodynamic effect is the blockade of serotonin's action at this receptor subtype.

Receptor Binding Affinity

The affinity of **R 1485 dihydrochloride** for the 5-HT6 receptor has been determined through radioligand binding assays.

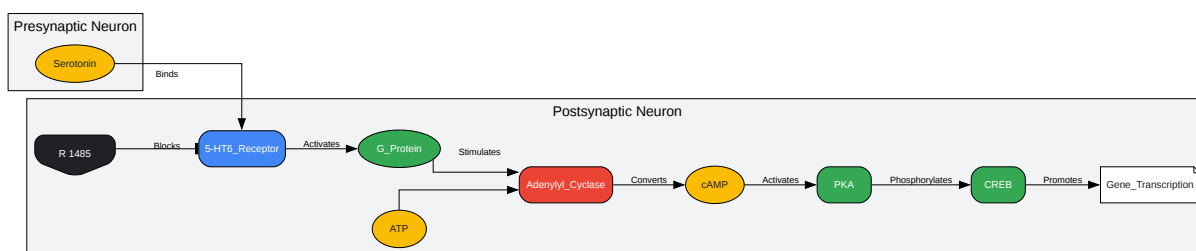
Compound	Receptor	pKi	Reference
R 1485 dihydrochloride	5-HT6	8.9	[1]

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

Signaling Pathways

Antagonism of the 5-HT6 receptor is known to modulate several downstream signaling pathways that are critical for neuronal function and plasticity. While specific studies on **R 1485 dihydrochloride**'s effects on these pathways are not available, the general mechanism for 5-HT6 antagonists involves the modulation of adenylyl cyclase activity and subsequent effects on cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and the

phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in learning and memory.



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5-HT6 Antagonist Signaling Pathway

Pharmacokinetics

Detailed pharmacokinetic parameters for **R 1485 dihydrochloride**, such as absorption, distribution, metabolism, and excretion (ADME) data (e.g., C_{max}, T_{max}, half-life, bioavailability), are not publicly available. However, the compound is described as being brain penetrant, which is a critical characteristic for a CNS-acting drug.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize 5-HT6 receptor antagonists like **R 1485 dihydrochloride**.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

Objective: To determine the binding affinity (K_i) of a test compound for the 5-HT6 receptor.

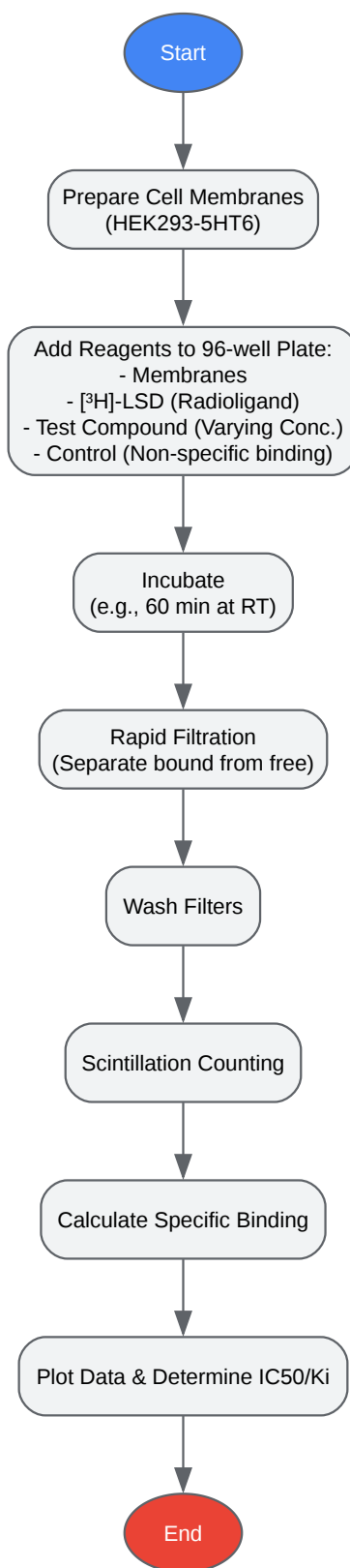
Materials:

- HEK293 cells stably expressing the human 5-HT6 receptor.
- Radioligand: [³H]-LSD (lysergic acid diethylamide).
- Non-specific binding control: Unlabeled serotonin or another high-affinity 5-HT6 ligand.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
- Test compound (e.g., **R 1485 dihydrochloride**) at various concentrations.
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter and fluid.

Procedure:

- Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
- In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-LSD) at a fixed concentration (typically at its K_d value), and varying concentrations of the test compound.
- For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.
- Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

Objective: To evaluate the pro-cognitive effects of a test compound in a rodent model of learning and memory.

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).

Apparatus:

- An open-field arena (e.g., a square box made of a non-porous material).
- Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.

Procedure:

- Habituation: For several days before the test, handle the rats daily. On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
- Familiarization Phase (T1):
 - Place two identical objects (A1 and A2) in the arena.
 - Place a rat in the arena, facing away from the objects, and allow it to explore freely for a set duration (e.g., 5 minutes).
 - Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).
 - After the session, return the rat to its home cage.
- Inter-Trial Interval (ITI): A delay is imposed between the familiarization and test phases. The length of the ITI can be varied to assess different aspects of memory (e.g., 1 hour for short-

term memory, 24 hours for long-term memory). The test compound or vehicle is typically administered before the familiarization phase or during the ITI.

- Test Phase (T2):
 - Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.
 - Place the same rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
 - Record the time spent exploring the familiar object (A) and the novel object (B).
- Data Analysis:
 - Calculate a discrimination index (DI) using the formula: $DI = (\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total time exploring both objects})$.
 - A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
 - Compare the DI between the vehicle-treated and compound-treated groups. A significantly higher DI in the compound-treated group suggests a cognitive-enhancing effect.

Conclusion

R 1485 dihydrochloride is a high-affinity, selective, and brain-penetrant 5-HT6 receptor antagonist. While detailed pharmacokinetic and in vivo pharmacodynamic data for this specific compound are not readily available in the public domain, its profile suggests it would act similarly to other well-characterized 5-HT6 antagonists. These antagonists modulate key signaling pathways involved in neuronal plasticity and enhance cognitive performance in preclinical models by influencing cholinergic and glutamatergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the evaluation of compounds like **R 1485 dihydrochloride**. Further research would be necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of **R 1485 dihydrochloride** and its therapeutic potential.

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References

- 1. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [R 1485 Dihydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150229#r-1485-dihydrochloride-pharmacokinetics-and-pharmacodynamics]

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